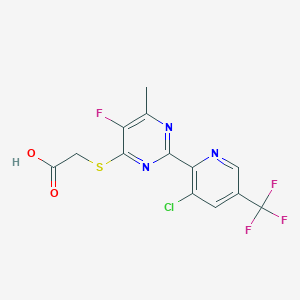2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)thio)acetic acid
CAS No.: 1823183-14-7
Cat. No.: VC2967344
Molecular Formula: C13H8ClF4N3O2S
Molecular Weight: 381.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1823183-14-7 |
|---|---|
| Molecular Formula | C13H8ClF4N3O2S |
| Molecular Weight | 381.73 g/mol |
| IUPAC Name | 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-6-methylpyrimidin-4-yl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C13H8ClF4N3O2S/c1-5-9(15)12(24-4-8(22)23)21-11(20-5)10-7(14)2-6(3-19-10)13(16,17)18/h2-3H,4H2,1H3,(H,22,23) |
| Standard InChI Key | MGKHVFUCLJMLKG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)SCC(=O)O)F |
| Canonical SMILES | CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)SCC(=O)O)F |
Introduction
Chemical Structure and Properties
Structural Components
The title compound consists of three main structural components:
-
A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group
-
A 5-fluoro-6-methylpyrimidin-4-yl core
-
A thioacetic acid functional group
The structure represents a complex heterocyclic system with the 3-chloro-5-(trifluoromethyl)pyridine moiety attached to the 2-position of the pyrimidine ring. The 5-fluoro-6-methylpyrimidin-4-yl portion is connected to the thioacetic acid group via a sulfur linkage at the 4-position of the pyrimidine ring.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H8ClF4N3O2S |
| Molecular Weight | 381.73 g/mol |
| Calculated LogP | ~3.2-3.8 (estimated based on similar structures) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area (TPSA) | ~75-85 Ų (estimated) |
The compound contains multiple halogen substituents including chlorine and fluorine atoms, which contribute to its lipophilicity and potential metabolic stability. The presence of the carboxylic acid group provides a site for hydrogen bonding interactions and potential derivatization, while the thioether linkage adds conformational flexibility to the molecule .
Synthesis Approaches
Proposed Synthetic Pathway
A general synthetic route might involve:
-
Formation of the appropriately substituted pyrimidine core
-
Introduction of the 3-chloro-5-(trifluoromethyl)pyridine moiety via cross-coupling reactions
-
Nucleophilic substitution with ethyl thioglycolate to introduce the thioacetic acid ethyl ester group
-
Hydrolysis of the ethyl ester to yield the target carboxylic acid
The synthesis would likely require controlled reaction conditions and careful handling of intermediates due to the presence of reactive functional groups. Purification methods including recrystallization and chromatography would be necessary to obtain the compound in high purity .
Structural Analogs and Related Compounds
Several structural analogs provide insight into the potential properties and applications of the title compound:
Key Related Compounds
The structural similarities suggest that the title compound likely shares some physicochemical and biological properties with these analogs. For instance, the presence of the 3-chloro-5-(trifluoromethyl)pyridine moiety across these compounds suggests potential interactions with similar biological targets and comparable metabolic pathways .
Physicochemical Properties and Stability
Physical State and Solubility
Based on related structures, 2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)thio)acetic acid is likely to be a crystalline solid at room temperature. Its solubility characteristics would be expected to include:
-
Poor solubility in water
-
Moderate to good solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols
-
pH-dependent aqueous solubility due to the carboxylic acid group
The compound's estimated LogP value suggests a relatively lipophilic character, though the carboxylic acid functionality would contribute to partial hydrophilicity and potential amphiphilic behavior at physiological pH.
Chemical Stability
The compound contains several functional groups with distinct stability profiles:
-
The carboxylic acid group may undergo esterification under acidic conditions in alcoholic solvents
-
The thioether linkage could be susceptible to oxidation, potentially forming sulfoxide or sulfone derivatives
-
The halogenated aromatic rings generally confer stability against metabolic degradation
Analytical Characterization
Chromatographic Behavior
For analytical and preparative purposes, the compound would likely be amenable to:
-
Reverse-phase HPLC using C18 columns
-
Thin-layer chromatography on silica gel using appropriate organic solvent systems
-
Gas chromatography following derivatization of the carboxylic acid group
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume